molecular formula C60H77ClN12O9S B15073451 Sniper(abl)-019

Sniper(abl)-019

Cat. No.: B15073451
M. Wt: 1177.8 g/mol
InChI Key: SKXVPICURZPVJG-YKQCETGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sniper(abl)-019 is a member of the specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein erasers (SNIPERs) family. These compounds are designed to induce the degradation of target proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound specifically targets the BCR-ABL fusion protein, which is associated with chronic myeloid leukemia (CML) and some forms of acute lymphoblastic leukemia (ALL) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sniper(abl)-019 involves the conjugation of a ligand for the BCR-ABL protein with a ligand for the IAP ubiquitin ligase, connected by a linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet production demands. This involves optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. The process also includes rigorous quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Sniper(abl)-019 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products

The major product of the reactions involving this compound is the degraded BCR-ABL protein, which leads to the inhibition of its oncogenic activity .

Mechanism of Action

Sniper(abl)-019 exerts its effects by recruiting the IAP ubiquitin ligase to the BCR-ABL protein. This recruitment facilitates the ubiquitination of the BCR-ABL protein, marking it for degradation by the proteasome. The degradation of BCR-ABL protein inhibits its oncogenic activity, thereby reducing the proliferation of leukemia cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sniper(abl)-019 is unique in its optimized linker and ligand design, which enhances its specificity and efficacy in targeting the BCR-ABL protein. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C60H77ClN12O9S

Molecular Weight

1177.8 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[[(2S)-2-[[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C60H77ClN12O9S/c1-39-16-14-23-45(61)52(39)68-57(77)47-37-64-60(83-47)67-48-36-49(66-41(3)65-48)71-27-29-72(30-28-71)50(74)38-82-35-34-81-33-32-80-31-25-63-58(78)54(51(42-17-8-5-9-18-42)43-19-10-6-11-20-43)70-56(76)46-24-15-26-73(46)59(79)53(44-21-12-7-13-22-44)69-55(75)40(2)62-4/h5-6,8-11,14,16-20,23,36-37,40,44,46,51,53-54,62H,7,12-13,15,21-22,24-35,38H2,1-4H3,(H,63,78)(H,68,77)(H,69,75)(H,70,76)(H,64,65,66,67)/t40-,46-,53-,54-/m0/s1

InChI Key

SKXVPICURZPVJG-YKQCETGNSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)[C@H](C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C8CCCCC8)NC(=O)[C@H](C)NC

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C(=O)COCCOCCOCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC

Origin of Product

United States

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